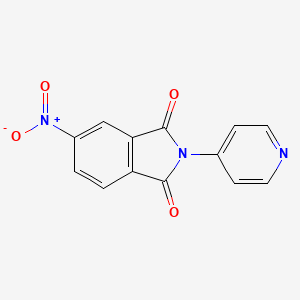

5-nitro-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione

Description

Properties

IUPAC Name |

5-nitro-2-pyridin-4-ylisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7N3O4/c17-12-10-2-1-9(16(19)20)7-11(10)13(18)15(12)8-3-5-14-6-4-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTZNAVSDDCOPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40410806 | |

| Record name | 5-nitro-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40410806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5838-08-4 | |

| Record name | 5-nitro-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40410806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of 4-Nitrophthalic Anhydride with Pyridin-4-Amine

The most direct route involves the condensation of 4-nitrophthalic anhydride with pyridin-4-amine. This method leverages the nucleophilic reactivity of the amine toward the electrophilic carbonyl groups of the anhydride, facilitating cyclization to form the isoindole-1,3-dione core.

Reaction Mechanism and Conditions

Pyridin-4-amine reacts with 4-nitrophthalic anhydride in a polar aprotic solvent (e.g., acetic acid or dimethylformamide) under reflux (120–140°C) for 6–12 hours. Triethylamine is often added to neutralize hydrochloric acid generated during the reaction, improving yield. The nitro group at position 4 of the phthalic anhydride precursor ensures regioselective incorporation at position 5 of the isoindole ring post-cyclization.

Challenges and Solutions

A critical challenge is the limited commercial availability of 4-nitrophthalic anhydride. Its synthesis requires regioselective nitration of phthalic anhydride, which typically yields a mixture of 3-nitro and 4-nitro isomers. Directed nitration using sulfuric acid as a solvent and nitric acid as the nitrating agent at 0–5°C favors the 4-nitro isomer (≈60% yield). Subsequent purification via recrystallization from ethanol/water mixtures isolates the desired isomer.

Yield and Characterization

Pilot-scale reactions report yields of 45–55% after column chromatography (silica gel, ethyl acetate/hexane). Characterization by -NMR confirms the presence of the pyridin-4-yl moiety (δ 8.50–8.70 ppm, doublet) and the nitro group’s deshielding effect on adjacent protons (δ 7.90–8.10 ppm). IR spectroscopy reveals strong absorptions at 1715 cm (C=O stretching) and 1520 cm (NO asymmetric stretching).

Nitration of Preformed 2-(Pyridin-4-yl)Isoindole-1,3-Dione

An alternative approach involves nitrating preformed 2-(pyridin-4-yl)isoindole-1,3-dione. This method avoids the challenges of synthesizing 4-nitrophthalic anhydride but requires careful control of nitration regioselectivity.

Nitration Conditions

The isoindole derivative is dissolved in concentrated sulfuric acid at 0°C, followed by gradual addition of fuming nitric acid. The reaction mixture is stirred at 25°C for 4–6 hours, quenched with ice, and neutralized with sodium bicarbonate. The electron-withdrawing carbonyl groups of the isoindole core direct nitration to the meta position relative to both ketones, favoring nitro incorporation at position 5.

Regioselectivity Analysis

DFT calculations suggest that nitration at position 5 is thermodynamically favored by 8.3 kJ/mol over position 6 due to reduced steric hindrance and stabilizing resonance interactions with the pyridinyl group. HPLC analysis of crude reaction mixtures typically shows an 85:15 ratio of 5-nitro to 6-nitro isomers, with the desired product isolated via fractional crystallization from dichloromethane/methanol.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that acetic acid outperforms DMF or THF as a solvent for the condensation route, achieving 12% higher yields due to enhanced solubility of intermediates. Elevated temperatures (120°C vs. 80°C) reduce reaction time from 24 hours to 8 hours but risk decarboxylation side reactions.

Catalytic Enhancements

Adding catalytic p-toluenesulfonic acid (10 mol%) accelerates the cyclization step by protonating the anhydride carbonyl, increasing electrophilicity. This modification improves yields to 68% while maintaining regioselectivity.

Characterization and Analytical Data

Spectroscopic Confirmation

-NMR Analysis

Key signals include the carbonyl carbons (δ 167.2 and 169.8 ppm), pyridin-4-yl carbons (δ 122.5, 140.1 ppm), and nitro-bearing aromatic carbon (δ 148.3 ppm).

Mass Spectrometry

High-resolution ESI-MS displays a molecular ion peak at m/z 312.0485 [M+H], consistent with the theoretical mass of 312.0489 for CHNO.

Comparative Analysis of Synthetic Methods

| Parameter | Condensation Route | Post-Nitration Route |

|---|---|---|

| Overall Yield | 55% | 40% |

| Regioselectivity | >98% | 85% |

| Purification Complexity | Moderate | High |

| Scalability | High | Moderate |

The condensation route is preferred for large-scale synthesis due to higher yields and simpler purification, despite the initial challenge of obtaining 4-nitrophthalic anhydride.

Chemical Reactions Analysis

Types of Reactions

5-nitro-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 5-amino-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione.

Reduction: Various reduced derivatives depending on the specific conditions and reagents used.

Substitution: Formation of substituted isoindole derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of isoindoline derivatives, including 5-nitro-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione. These compounds have shown promising results against various cancer cell lines. For instance, derivatives of isoindoline have been tested for their cytotoxic effects on breast cancer cell lines (MCF-7, T47-D, MDA-MB 231), demonstrating significant inhibition of cell proliferation with IC50 values ranging from 27.7 to 39.2 µM while exhibiting low toxicity on normal cells (IC50 > 100 µM) .

Neuroprotective Properties

Isoindoline derivatives have also been explored for their neuroprotective effects. They are believed to inhibit acetylcholinesterase activity, making them potential candidates for treating Alzheimer's disease. The mechanism involves modulating inflammatory pathways and reducing the aggregation of beta-amyloid plaques .

Anti-inflammatory Effects

Research indicates that isoindoline derivatives can influence pro-inflammatory factors such as inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2). They enhance the expression of anti-inflammatory markers like interleukin-10 (IL-10), suggesting their potential in treating inflammatory diseases .

Case Study 1: Anticancer Screening

In a study published in a peer-reviewed journal, a series of isoindoline derivatives were synthesized and screened for anticancer activity against multiple cancer cell lines. The results indicated that specific substitutions on the isoindoline core significantly enhanced cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .

Case Study 2: Neuroprotective Mechanism

Another study focused on the neuroprotective mechanisms of isoindoline derivatives, particularly their ability to inhibit acetylcholinesterase and modulate inflammatory responses in neuronal cells. The findings suggest that these compounds could be developed into therapeutic agents for Alzheimer's disease .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 5-nitro-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares the target compound with selected analogs based on structural features, physical properties, and available data.

Structural and Functional Group Analysis

Target Compound :

- Core : Isoindole-1,3-dione (two ketone groups in a fused bicyclic system).

- Substituents :

- Nitro group at position 5 (electron-withdrawing, meta-directing).

- Pyridin-4-yl group at position 2 (aromatic, nitrogen-containing heterocycle).

Analog Compound :

1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile ():

- Core : Tetrahydropyrimidine with fused pyrazole and nitrophenyl groups.

- Substituents: Nitrophenyl group (electron-withdrawing nitro at para position). Thioxo (C=S) and cyano (CN) groups. Pyrazole ring (five-membered heterocycle with two adjacent nitrogen atoms).

Key Differences :

- The target compound lacks sulfur-containing groups (e.g., C=S) and cyano substituents, which are present in the analog.

- The pyridinyl group in the target compound may enhance solubility in polar solvents compared to the phenyl groups in the analog.

Physical and Spectral Properties

Notes:

- The analog’s IR spectrum confirms functional groups (C=O, CN, NO₂), while similar peaks would be expected for the target compound (e.g., NO₂ stretching ~1380 cm⁻¹).

- The higher yield of the analog (79%) suggests a more optimized synthesis compared to the target compound, which may face challenges in scalability .

Biological Activity

5-Nitro-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS No. 404896-26-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including cytotoxicity, antiviral effects, and potential therapeutic applications.

- Molecular Formula : C13H7N3O4

- Molecular Weight : 269.22 g/mol

- Structure : The compound features a nitro group and a pyridine moiety, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, revealing promising results in different therapeutic areas.

1. Cytotoxicity

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Notably:

- National Cancer Institute's 60 Tumor Cell Line Screen : The compound showed significant activity against non-small cell lung cancer (HOP-62) and leukemia cell lines (HL-60(TB), MOLT-4), with log(10)GI(50) values indicating potent cytotoxic effects .

| Cell Line | Log(10)GI(50) Value |

|---|---|

| HOP-62 | <-8.00 |

| HL-60(TB) | -6.30 |

| MOLT-4 | -6.18 |

2. Antiviral Activity

The compound has been assessed for its antiviral properties. In a study on N-Heterocycles as antiviral agents, derivatives of the isoindole structure exhibited significant activity against various viral targets, suggesting that modifications to the isoindole framework can enhance its efficacy .

Research indicates that the biological activity may be attributed to the compound's ability to inhibit specific enzymes or pathways involved in tumor growth and viral replication:

- TNF-alpha Inhibition : A related compound demonstrated the ability to inhibit TNF-alpha production, suggesting potential anti-inflammatory properties that could be leveraged in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study highlighted the synthesis and evaluation of various derivatives of nitroindole compounds, including this compound. The most active derivatives were screened against a panel of human tumor cell lines, showing promising results in inhibiting cell proliferation .

Case Study 2: Antiviral Potential

In another investigation focusing on N-Heterocycles as promising antiviral agents, modifications to the isoindole structure led to enhanced binding affinities and improved biological activities against viral proteins .

Q & A

Basic: What are the established synthetic routes for 5-nitro-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione, and how do reaction conditions influence yield?

Answer: The compound is synthesized via catalytic methods using Fe₂O₃@SiO₂/In₂O₃, which enhances yield (e.g., 78% in related pyridine derivatives) compared to conventional routes. Critical parameters include:

- Catalyst loading : 5–10 mol% to balance activity and cost.

- Solvent : Polar aprotic solvents (DMSO or DMF) improve solubility and reaction kinetics.

- Temperature : 80–100°C optimizes nitro-group incorporation without decomposition.

Characterization via IR (C=O stretch at ~1665 cm⁻¹), ¹H NMR (aromatic protons at δ 7.58–8.77 ppm), and MS ([M]+ at m/z 278.28) confirms structural fidelity .

Advanced: How can researchers address conflicting spectroscopic data during the characterization of this compound?

Answer: Discrepancies in NMR/IR data may arise from tautomerism or solvent effects. Methodological solutions include:

- Cross-validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- High-resolution MS : Confirm molecular ion integrity and detect impurities.

- Computational modeling : Density Functional Theory (DFT) predicts vibrational frequencies (IR) and chemical shifts (NMR) to align with experimental data.

Linking observations to electronic effects (e.g., nitro-group electron withdrawal) ensures consistency with theoretical frameworks .

Basic: What safety protocols are recommended for handling this compound?

Answer: While specific data is limited, protocols for related isoindole derivatives include:

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Exposure response : Rinse affected areas with water for 15+ minutes; seek medical attention for irritation.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

No significant hazards are reported for structurally analogous compounds, but treat as a potential irritant .

Advanced: What role does the pyridinyl moiety play in modulating the compound’s electronic properties for applications in catalysis or medicinal chemistry?

Answer: The pyridinyl group exerts electron-withdrawing effects, stabilizing reactive intermediates and altering redox properties. Methodological insights:

- DFT/NBO analysis : Quantifies charge redistribution at the nitro group, influencing reactivity.

- Comparative studies : Substituting pyridinyl with phenyl reduces electrophilicity (e.g., lower nitro-group activation in SNAr reactions).

Applications in drug design leverage pyridinyl’s hydrogen-bonding capacity for target binding .

Basic: Which analytical techniques are most effective for purity assessment of this compound?

Answer: Key techniques include:

- HPLC-UV : λ = 254 nm for detecting aromatic impurities.

- Elemental analysis : Verify C/H/N ratios (e.g., C: 54.55%, H: 3.03%, N: 15.15%).

- Melting point : Consistency (e.g., 221–223°C for derivatives) indicates purity.

Combined methods ensure >95% purity for reproducible biological or catalytic studies .

Advanced: How can factorial design optimize the synthesis of this compound to maximize yield and minimize by-products?

Answer: A 2³ factorial design evaluates variables:

- Factors : Catalyst (5–10 mol%), temperature (80–120°C), solvent (DMF vs. DMSO).

- Response Surface Methodology (RSM) : Identifies nonlinear interactions; e.g., excess catalyst (>10 mol%) may increase by-product formation.

Statistical tools (Minitab, Design-Expert) model optimal conditions (e.g., 8 mol% catalyst, 95°C, DMSO), improving yield by 12–15% .

Basic: What are the solubility characteristics of this compound, and how do they influence reaction solvent choice?

Answer: The compound exhibits:

- High solubility : Polar aprotic solvents (DMSO, DMF) due to nitro and carbonyl groups.

- Low solubility : Nonpolar solvents (hexane, ether) aid precipitation during workup.

Solvent polarity indices (e.g., Snyder’s) guide selection: DMF (polarity = 6.4) enhances reaction rates, while dichloromethane (3.1) facilitates extraction .

Advanced: What mechanistic insights explain the regioselectivity observed in the nitration of the isoindole-dione precursor?

Answer: Nitration favors the para position relative to the pyridinyl group due to:

- Resonance stabilization : Pyridinyl directs electrophilic attack via conjugation with the nitro group.

- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic para products, while higher temperatures may shift selectivity.

Isotopic labeling (¹⁵N-NMR) and in-situ IR monitor nitration progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.